molecular formula C33H39N9O12S2 B1244032 Piperacillin/tazobactam

Piperacillin/tazobactam

Cat. No. B1244032
M. Wt: 817.9 g/mol
InChI Key: LITBAYYWXZOHAW-XDZRHBBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

An antibiotic combination product of piperacillin and tazobactam, a penicillanic acid derivative with enhanced beta-lactamase inhibitory activity, that is used for the intravenous treatment of intra-abdominal, pelvic, and skin infections and for community-acquired pneumonia of moderate severity. It is also used for the treatment of PSEUDOMONAS AERUGINOSA INFECTIONS.

Scientific Research Applications

  • Hematologic Adverse Effects :

    • Piperacillin/tazobactam can induce hematologic adverse reactions like hemolytic anemia, thrombocytopenia, and neutropenia. These can vary from mild to life-threatening and are often misdiagnosed or overlooked (Qing-qing Wang et al., 2020).
  • Bone Marrow Suppression :

    • The antibiotic has been reported to cause bone marrow suppression, resulting in conditions like neutropenia and thrombocytopenia. These effects can be serious and should be considered while prescribing the drug (Ashish Kumar et al., 2003).
  • Hypokalemia and Metabolic Alkalosis :

    • This compound can induce hypokalemia (low potassium levels) and metabolic alkalosis, particularly in patients with no underlying renal or hepatic illnesses. Monitoring of serum electrolytes, especially potassium, is essential during treatment (Syed Ahmed Zaki and Vijay Lad, 2011).
  • IL-23 Production in Psoriasiform Drug Eruption :

  • Neurotoxicity in Elderly Patients with Renal Failure :

    • Neurotoxicity has been observed in elderly patients with renal failure who were treated with standard doses of this compound. This highlights the need for careful dosage consideration in patients with compromised renal function (W-T. Huang et al., 2009).
  • Efficacy in Treating Complicated Urinary Tract Infections :

    • This compound has been effective in treating complicated urinary tract infections, showing high rates of clinical and bacteriological response (P. Nowé, 1994).
  • Broad-Spectrum Antibacterial Activity :

    • The combination of Piperacillin and tazobactam offers a broad spectrum of antibacterial activity, including activity against Gram-positive and -negative aerobic and anaerobic bacteria. It is effective against broad-spectrum β-lactamase-producing Enterobacteriaceae (A. Gin et al., 2007).

properties

Molecular Formula

C33H39N9O12S2

Molecular Weight

817.9 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C23H27N5O7S.C10H12N4O5S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28;1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);2-3,7-8H,4-5H2,1H3,(H,16,17)/t13-,14-,15+,20-;7-,8+,10+/m11/s1

InChI Key

LITBAYYWXZOHAW-XDZRHBBOSA-N

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3

synonyms

piperacillin - tazobactam
Piperacillin Tazobactam
Piperacillin Tazobactam Combination Product
piperacillin, tazobactam drug combination
piperacillin-tazobactam combination product
pipercillin sodium - tazobactam sodium
Pipercillin Sodium Tazobactam Sodium
Pipercillin Sodium, Tazobactam Sodium Drug Combination
Tazobactam, Piperacillin -
Tazocel
tazocillin
Tazocin
Zosyn

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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